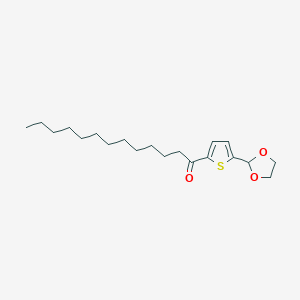

5-(1,3-Dioxolan-2-YL)-2-thienyl dodecyl ketone

Descripción

Introduction

5-(1,3-Dioxolan-2-YL)-2-thienyl dodecyl ketone belongs to a specialized class of organic compounds that incorporates both sulfur and oxygen heterocycles within a single molecular framework. The compound exemplifies the strategic combination of protecting group chemistry through its dioxolane ring and aromatic heterocyclic systems via its thiophene component. This molecular design reflects contemporary approaches in synthetic organic chemistry where multiple functional groups are integrated to achieve specific reactivity patterns and stability profiles.

The increasing interest in thiophene-containing compounds stems from their widespread applications in organic electronics, pharmaceuticals, and materials science. The incorporation of dioxolane protecting groups adds another dimension of synthetic utility, allowing for selective transformations while maintaining the integrity of carbonyl functionalities. The extended dodecyl chain further contributes to the compound's unique physicochemical properties, potentially enhancing solubility characteristics and intermolecular interactions.

Research into similar compounds has demonstrated the versatility of dioxolane-protected systems in organic synthesis. The dioxolane ring serves as an effective protecting group for carbonyl compounds, enabling selective reactions at other sites within the molecule while preserving the protected functionality for subsequent deprotection steps. This approach has proven particularly valuable in multi-step synthetic sequences where orthogonal protection strategies are essential.

Propiedades

IUPAC Name |

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]tridecan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3S/c1-2-3-4-5-6-7-8-9-10-11-12-17(21)18-13-14-19(24-18)20-22-15-16-23-20/h13-14,20H,2-12,15-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGSVSNIJQLEDSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(=O)C1=CC=C(S1)C2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641882 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]tridecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898772-02-6 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)-2-thienyl]-1-tridecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898772-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]tridecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Table 1. Key Reaction Types and Conditions for Dioxolane Formation

| Reaction Type | Reagents/Conditions | Notes |

|---|---|---|

| Acetalization | Aldehyde + Ethylene glycol + Acid catalyst (e.g., p-TsOH) | Typically reflux in toluene with azeotropic removal of water |

| Ketalization | Ketone + Ethylene glycol + Acid catalyst | Similar to acetalization, forms 1,3-dioxolane ring |

| Ring Expansion | Epoxide intermediate + Carbonyl group | Used in complex syntheses involving dioxolane ring formation |

The acid-catalyzed reaction removes water to drive equilibrium toward dioxolane formation. Industrially, continuous flow reactors with precise temperature and pressure control enhance yield and purity by optimizing reaction kinetics and minimizing side reactions.

Specific Synthetic Routes for this compound

Acetalization of 5-Formyl-2-thiophenecarboxaldehyde

A common route starts with 5-formyl-2-thiophenecarboxaldehyde, which undergoes acetalization with ethylene glycol to form the 1,3-dioxolane ring attached to the thienyl moiety. This intermediate provides a protected aldehyde functionality that can be further elaborated.

Introduction of the Dodecyl Ketone Chain

The dodecyl ketone chain is typically introduced by coupling the protected thienyl aldehyde with a dodecyl organometallic reagent or via carbonylation methods. One approach involves:

- Formation of an organoborane intermediate by hydroboration of 1-dodecene using a hindered borane such as 9-BBN.

- Carbonylation of the organoborane intermediate under controlled conditions to yield the ketone functionality without over-reduction.

- Oxidation to the ketone, omitting hydride reducing agents to prevent aldehyde formation, thus favoring ketone synthesis.

This approach allows selective formation of the ketone at the terminal position of the dodecyl chain.

Industrial Scale Considerations

Industrial synthesis employs continuous flow processes to maintain consistent reaction conditions. Automated reactors control temperature, pressure, and reagent feed rates to optimize acetalization and carbonylation steps, enhancing yield and minimizing impurities.

Reaction Mechanisms and Analytical Considerations

Acetalization Mechanism

The acid-catalyzed acetalization proceeds via protonation of the carbonyl oxygen, increasing electrophilicity, followed by nucleophilic attack by ethylene glycol. Subsequent intramolecular cyclization and dehydration yield the 1,3-dioxolane ring.

Carbonylation and Oxidation

The organoborane intermediate undergoes carbonylation, inserting CO to form a boron-bound ketone intermediate. Controlled oxidation then liberates the ketone. Avoiding hydride reducing agents prevents conversion to aldehydes, ensuring ketone formation.

Table 2. Summary of Key Reagents and Their Roles

| Reagent | Role in Synthesis | Typical Conditions |

|---|---|---|

| Ethylene glycol | Forms 1,3-dioxolane ring (acetalization) | Acidic catalyst, reflux, azeotropic water removal |

| p-Toluenesulfonic acid (p-TsOH) | Acid catalyst for acetalization | Catalytic amounts, mild heating |

| 9-Borabicyclo[3.3.1]nonane (9-BBN) | Hydroboration agent for alkene to organoborane | Room temperature, inert atmosphere |

| Carbon monoxide (CO) | Carbonylation agent | Controlled pressure, inert atmosphere |

| Oxidizing agents (e.g., H2O2) | Oxidation of organoborane intermediates | Mild conditions, aqueous or organic solvents |

Research Findings and Optimization

- The use of anhydrous conditions and water removal during acetalization is critical to prevent hydrolysis of the dioxolane ring and maximize yield.

- Continuous flow oxidation methods using TEMPO/NaOCl catalysts have been shown to improve selectivity and scalability in similar ketone syntheses, suggesting potential application in the oxidation step of this compound's synthesis.

- Avoiding water in peracid oxidation steps (e.g., trifluoroperacetic acid) is necessary to prevent side reactions during epoxide and dioxolane ring formation in related compounds.

- The length of the alkyl chain (dodecyl in this case) influences solubility and reaction kinetics, requiring optimization of solvent systems and reaction times.

Summary Table of Preparation Methods

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. Acetalization | Formation of 1,3-dioxolane ring | Aldehyde + Ethylene glycol + Acid catalyst | Protected dioxolane-thienyl intermediate |

| 2. Hydroboration | Conversion of 1-dodecene to organoborane | 9-BBN, inert atmosphere | Organoborane intermediate |

| 3. Carbonylation | Introduction of ketone group | CO, controlled pressure | Boron-bound ketone intermediate |

| 4. Oxidation | Conversion to ketone | Oxidizing agent (e.g., H2O2), mild conditions | This compound |

Análisis De Reacciones Químicas

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under acidic or basic conditions to facilitate ring opening.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic structures .

Biology: In biological research, it can be used as a probe to study enzyme interactions and metabolic pathways involving ketones and thiophenes .

Industry: Used in the synthesis of advanced materials, including polymers and coatings, due to its unique structural properties .

Mecanismo De Acción

The mechanism by which 5-(1,3-Dioxolan-2-YL)-2-thienyl dodecyl ketone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dioxolane ring can act as a protecting group for carbonyl compounds, while the thienyl group can participate in π-π interactions with aromatic residues in proteins . The dodecyl chain provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound is part of a homologous series where the alkyl chain length and substituent groups vary. Below is a detailed comparison with key analogs:

Structural and Physicochemical Properties

Key Trends:

- Alkyl Chain Length: Longer chains (e.g., dodecyl) increase hydrophobicity and melting/boiling points, making these compounds suitable for non-polar applications like surfactants or lipid-based drug delivery .

- Functional Groups : The 1,3-dioxolane ring improves stability, while substituents like benzoyl or branched chains modulate electronic properties and reactivity .

Actividad Biológica

5-(1,3-Dioxolan-2-YL)-2-thienyl dodecyl ketone is a complex organic compound notable for its unique structural features, including a dioxolane ring and a thienyl group. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in neuropharmacology and antioxidant properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molar mass of approximately 352.54 g/mol. The presence of the 1,3-dioxolane structure suggests potential reactivity and interactions with various biological systems.

Interaction with Muscarinic Acetylcholine Receptors

Preliminary studies suggest that this compound may interact with muscarinic acetylcholine receptors (mAChRs). This interaction is significant as mAChRs are involved in various physiological functions including cognition, memory, and motor control. The ability of this compound to bind to these receptors could lead to diverse pharmacological effects, warranting further investigation into its therapeutic potential.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contextualized by comparing it with structurally similar compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 5-(1,3-Dioxolan-2-YL)-2-thienyl heptyl ketone | C_{15}H_{22}O_3S | Shorter alkyl chain; potential for different solubility and reactivity |

| 5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone | C_{18}H_{28}O_3S | Longer alkyl chain; enhanced hydrophobic properties |

| 5-(1,3-Dioxolan-2-YL)-2-thienyl octyl ketone | C_{16}H_{24}O_3S | Intermediate chain length; may exhibit distinct biological activity |

This table highlights the uniqueness of this compound due to its longer hydrophobic dodecyl chain which may enhance its biological activity compared to shorter analogs.

Case Studies and Research Findings

While direct studies on this compound are sparse, related research provides insights into its potential applications:

- Neuropharmacological Applications : Compounds similar to this one have been studied for their effects on cognitive functions through mAChR modulation. For instance, research has shown that certain dioxolane derivatives can enhance memory retention in animal models.

- Antioxidant Studies : A study focusing on the antioxidant capacity of dioxolane-containing compounds revealed that these compounds significantly reduced oxidative stress markers in vitro. This suggests that this compound may also exhibit similar protective effects against oxidative damage.

Q & A

Q. What are the established synthetic routes for 5-(1,3-Dioxolan-2-YL)-2-thienyl dodecyl ketone?

The synthesis typically involves acetalization of 5-hydroxymethylfurfural (HMF) derivatives with dodecyl ketones. For example, HMF reacts with ethylene glycol to form cyclic acetals like (5-(1,3-dioxolan-2-yl)furan-2-yl)methanol (DFM), which can be further functionalized with long-chain alkyl ketones via nucleophilic addition or cross-coupling reactions . Acid catalysts (e.g., p-toluenesulfonic acid) are often used to drive acetalization, while inert atmospheres (N₂/Ar) prevent oxidation . Side reactions such as etherification may occur if hydroxyl groups are present, requiring careful stoichiometric control .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

- ¹H and ¹³C NMR : Key for identifying the dioxolane ring (δ ~4.8–5.5 ppm for acetal protons) and thienyl/dodecyl moieties (δ 1.2–1.4 ppm for methylene groups) .

- Mass Spectrometry (MS) : ESI-MS in negative/positive ion mode confirms molecular weight (e.g., [M-H]⁻ peaks) .

- Elemental Analysis : Validates purity (e.g., C₃₂H₄₂O₇ requires C 71.35%, H 7.86%) .

Chromatographic purification (e.g., CH₂Cl₂/MeOH gradients) is critical to isolate intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress etherification side products during synthesis?

Etherification competes with acetalization when hydroxyl groups are present. Strategies include:

- Catalyst Selection : Brønsted acids (e.g., Amberlyst-15) over Lewis acids to favor acetal formation .

- Temperature Control : Lower temperatures (40–60°C) reduce side reactions while maintaining acetalization efficiency .

- Solvent Choice : Polar aprotic solvents (e.g., toluene) minimize undesired H-bonding interactions .

- In Situ Monitoring : TLC or HPLC tracks reaction progress to halt at optimal conversion .

Q. What computational approaches elucidate the electronic effects of the dioxolane-thienyl system?

- DFT Calculations : Model the electron-donating nature of the dioxolane ring, which stabilizes intermediates via resonance. The thienyl group’s aromaticity enhances conjugation, affecting reactivity in cross-coupling reactions .

- Molecular Dynamics (MD) : Simulate interactions in solvent environments to predict solubility and aggregation behavior, critical for catalytic applications .

Q. How does the dodecyl chain influence the compound’s physicochemical properties in biofuel applications?

The long alkyl chain:

- Enhances Hydrophobicity : Improves miscibility with hydrocarbon fuels.

- Reduces Oxygen Content : Lowers polarity, increasing energy density as a biofuel additive .

- Affects Crystallinity : Longer chains may lower melting points, aiding cold-flow properties .

Methodological Challenges and Contradictions

Q. Discrepancies in reported yields for acetalization reactions: How to resolve them?

Conflicting yields (e.g., 52–92% in similar protocols) may arise from:

- Impurity of Starting Materials : HMF derivatives often contain residual water or humins; pre-purification (e.g., vacuum distillation) is essential .

- Catalyst Deactivation : Acidic resins (e.g., Amberlyst) may degrade under prolonged heating; fresh catalyst batches improve reproducibility .

- Scale Effects : Pilot-scale reactions often show lower yields due to inefficient mixing; microfluidic reactors enhance mass transfer .

Q. How to address inconsistencies in NMR data for structural confirmation?

- Dynamic Effects : Rotameric equilibria in the dodecyl chain can split peaks; variable-temperature NMR (e.g., 25–60°C) simplifies spectra .

- Solvent Artifacts : CDCl₃ may interact with polar groups; use DMSO-d₆ for higher resolution of acetal protons .

Emerging Applications and Research Gaps

Q. Can this compound act as a ligand in transition-metal catalysis?

Preliminary studies suggest the thienyl moiety coordinates with Pd or Ru centers, enabling Suzuki-Miyaura couplings. However, steric hindrance from the dodecyl chain limits activity; truncated analogs (e.g., methyl instead of dodecyl) show higher efficacy .

Q. What are the stability limits under thermal or oxidative conditions?

- Thermal Stability : Decomposition above 150°C releases CO and thiophene derivatives; TGA/DSC analysis is recommended for application-specific assessments .

- Oxidative Resistance : The dioxolane ring is prone to ring-opening under strong oxidants (e.g., HNO₃); antioxidants like BHT improve shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.